

# Comparative Off-Target Kinase Profiling of Alk2-IN-2

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## Compound of Interest

Compound Name: Alk2-IN-2

Cat. No.: B2724169

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A detailed analysis of the selectivity of **Alk2-IN-2** in comparison to other known ALK2 inhibitors, providing essential data for researchers in drug discovery and chemical biology.

This guide offers a comprehensive comparison of the off-target kinase profile of **Alk2-IN-2** with other widely used ALK2 inhibitors, including Dorsomorphin, LDN-193189, and Galunisertib. Understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects in a therapeutic context. This document provides a summary of available quantitative data, detailed experimental methodologies for kinase profiling, and visual representations of key concepts to aid researchers in making informed decisions about the most suitable tools for their studies.

## Kinase Selectivity Profiles: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor will potently inhibit its intended target while having minimal effect on other kinases in the kinome. The following tables summarize the available data on the inhibitory activity of **Alk2-IN-2** and its comparators against their primary target, ALK2, and key off-targets.

**Alk2-IN-2** is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1, with a reported IC<sub>50</sub> value of 9 nM.<sup>[1][2][3]</sup> It exhibits over 700-fold selectivity against the closely related kinase ALK3.<sup>[1][2][3]</sup> While a comprehensive screen against a broad

kinase panel for **Alk2-IN-2** is not publicly available, its high selectivity against ALK3 suggests a favorable profile.

In contrast, the off-target profiles of Dorsomorphin, LDN-193189, and Galunisertib have been more extensively characterized, often through broad-panel screening technologies like KINOMEscan.

Table 1: Potency Against Primary Target (ALK2)

Compound	IC50 (nM) vs ALK2
Alk2-IN-2	9[1][2][3]
LDN-193189	0.8 - 5[4]
Dorsomorphin	Varies (potent ALK2 inhibitor)[5]
Galunisertib	56 (vs TGF-βRI/ALK5)[6]

Table 2: Off-Target Kinase Activity

Compound	Key Off-Targets	Notes
Alk2-IN-2	Data not publicly available from a broad kinase screen.	High selectivity over ALK3 is reported.[1][2][3]
Dorsomorphin	AMPK (potent inhibitor), VEGF-R2, other BMP receptors.[2][7][8]	Known to have significant off-target effects, limiting its use as a specific ALK2 probe.[9]
LDN-193189	RIPK2, ABL1, PDGFR-β, ActRIIA, ActRIIB.[10][11]	More selective than Dorsomorphin but still interacts with several other kinases.[9]
Galunisertib	Primarily targets TGF-βRI (ALK5).[6]	Highly selective for the TGF-β receptor kinases.

## Experimental Protocols for Kinase Profiling

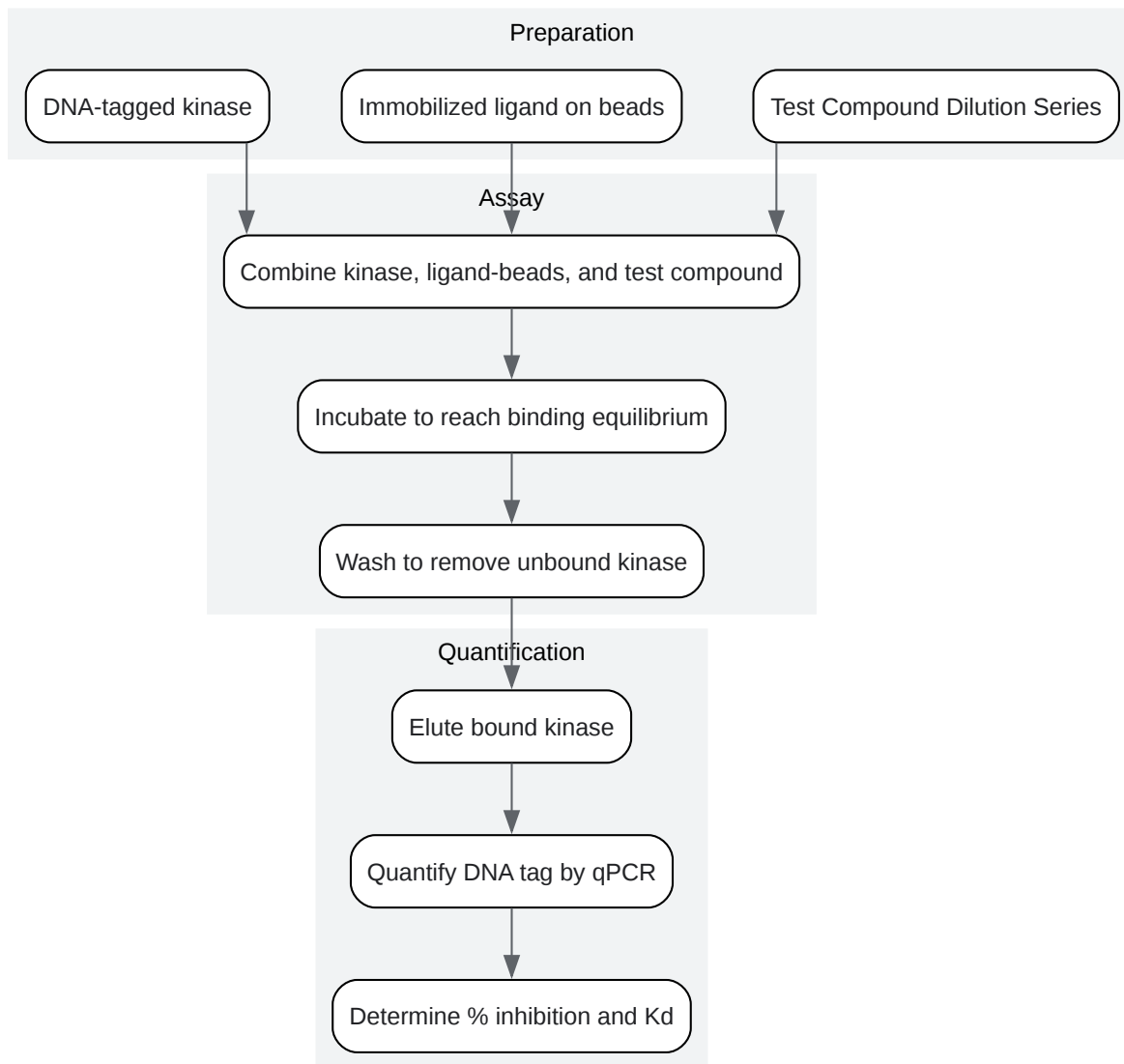
Accurate and reproducible assessment of kinase inhibitor selectivity relies on robust experimental methodologies. The following are detailed protocols for commonly employed kinase profiling assays.

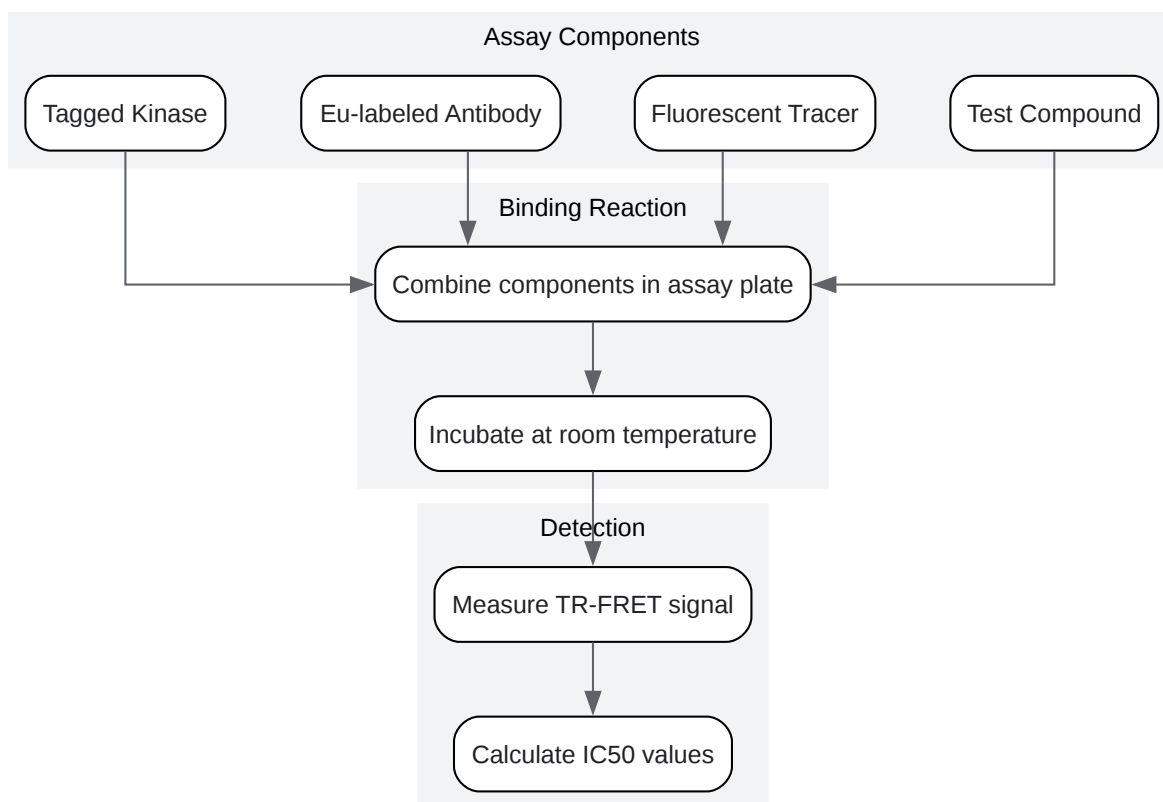
## KINOMEScan™ Competition Binding Assay

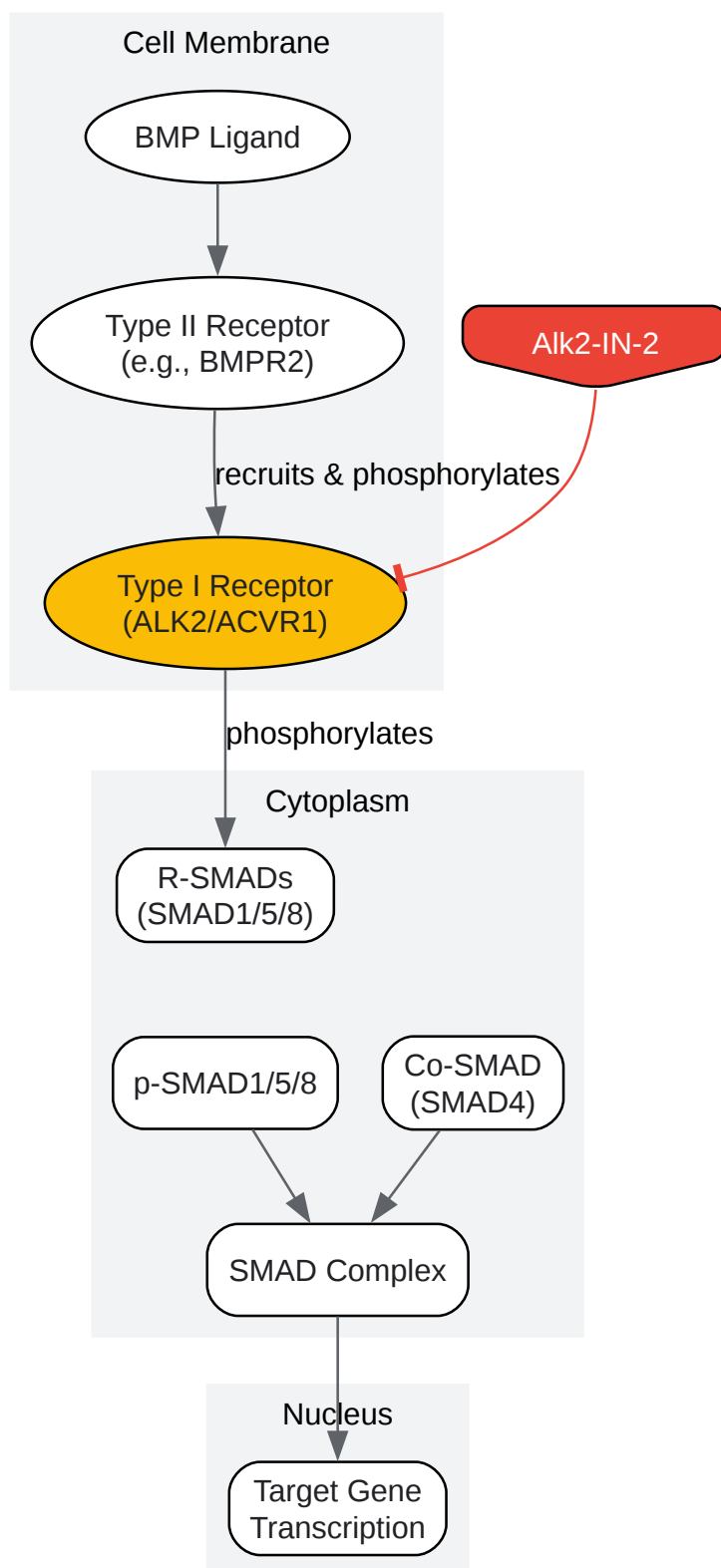
The KINOMEScan™ platform by Eurofins Discovery (formerly DiscoverX) is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.<sup>[4][12]</sup>

Experimental Workflow:







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